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Compound Focus: Irigenin

Cat. No.: S628619

Preparation of Irigenin Stock Solution

Item Specification

Compound Name Irigenin [1]

Purity (\geq) 98% (HPLC) [1]

Molecular C18H1608 [2]

Formula

CAS Number 548-76-5 [1]

Solvent Dimethyl Sulfoxide (DMSO) [2] [1]

Stock Prepare a high-concentration stock (e.g., 100 mM) in sterile DMSO [2].

Concentration

Storage Aliquot and store at -20°C to -80°C protected from light.

Working Solution  Dilute stock in cell culture medium immediately before use. Ensure final DMSO
concentration is (\leq) 0.1% (v/v) to avoid solvent toxicity [2].
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Cell Line Models and Treatment Efficacy

The following table summarizes sensitivity data for various cancer cell lines treated with Irigenin, providing

a reference for model selection and dose-ranging studies.

Cell Line Cancer IC50 (48h Key Apoptotic Key Cell Cycle
Type Treatment) Markers & Changes Markers & Changes
DBTRG [2] Glioblastoma ~50 uM [2] t Cleaved Caspase-3, | Cyclin B1; Arrest:
Bax; | Bcl-2 [2] G2/M phase [2]
C6 [2] Glioblastoma ~50 puM [2] t Cleaved Caspase-3, | Cyclin B1; Arrest:
Bax; | Bcl-2 [2] G2/M phase [2]
HepG2 [1] Liver Cancer 14 uM [1] 1 Bax; | Bcl-2 [1] | CDK1, Cyclin-B;
Arrest: G2/M phase [1]
SNU-182 [1] Liver Cancer 14 uM [1] 1 Bax; | Bcl-2 [1] | CDK1, Cyclin-B;
Arrest: G2/M phase [1]
THLE-2 Normal Cell 120 uM [1] N/D N/D

(Normal Liver)

(1]

Detailed Experimental Protocols

Protocol 1: Assessing Anti-Proliferative Activity via CCK-8/WST-1
Assay

This protocol is used to determine the inhibitory effect of Irigenin on cell proliferation and calculate the
IC50 value [2] [1].

¢ Cell Seeding: Seed cells in 96-well plates at a density of (1.5 \times 1075) cells per well in 100 uL of
complete culture medium. Incubate for 24 hours to allow cell attachment [1].
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e Compound Treatment: Prepare serial dilutions of Irigenin in culture medium. Treat cells with a
range of concentrations (e.g., 0 - 640 uM). Include a vehicle control (DMSO (\leq) 0.1%) and a blank
control (medium only). Each condition should have 3-6 replicates [2] [1].

¢ Incubation: Incubate the plates for the desired treatment period (e.g., 24h or 48h) in a humidified
incubator at 37°C with 5% CO2 [2].

¢ Viability Measurement:

o Add 10 pL of CCK-8 or WST-1 reagent directly to each well [2] [1].
o Incubate for 1-3 hours at 37°C [1].
o Measure the absorbance at 450 nm using a microplate reader [1].

o Data Analysis: Calculate the percentage of cell viability using the formula: (0D treated -
0D blank) / (0D control - OD blank) * 100%. Plot the dose-response curve and
calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium lodide
(PI) Staining

This protocol provides a quantitative measure of early and late apoptosis [2] [1].

e Cell Treatment and Harvest: Seed and treat cells in 6-well plates. After treatment with Irigenin,
harvest both adherent and floating cells. Wash cells twice with cold PBS.

e Staining: Resuspend approximately (1 \times 1075) cells in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) staining solution. Vortex gently and
incubate for 15 minutes at room temperature in the dark [2].

e Analysis: Add 400 uL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

e Gating Strategy:

Annexin V-/PI-: Viable cells.

Annexin V+/PI-: Early apoptotic cells.

[¢]

[e]

[e]

Annexin V+/PI+: Late apoptotic cells.
Annexin V-/PI+: Necrotic cells.

o

Protocol 3: Analysis of Cell Cycle Distribution by PI Staining

This protocol assesses cell cycle arrest by measuring cellular DNA content [2] [1].

¢ Cell Treatment and Fixation: After Irigenin treatment, harvest cells and wash twice with cold PBS.
Fix the cells in 70% cold ethanol at -20°C for at least 2 hours or overnight.

¢ Staining: Centrifuge to remove ethanol, and wash cells with PBS. Resuspend the cell pellet in 500 pL
of PI/RNase Staining Buffer. Incubate for 15-30 minutes at room temperature in the dark [2] [1].
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e Analysis: Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000
events per sample should be collected.

e Data Analysis: Use flow cytometry analysis software (e.g., ModFit LT) to determine the percentage of
cells in the GO/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Protein Expression Analysis by Western Blotting

This protocol confirms molecular changes in apoptosis and cell cycle regulatory proteins [2] [1].

¢ Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase
inhibitors on ice for 20 minutes. Centrifuge at 12,000-14,000 g for 15 minutes at 4°C. Collect the

supernatant [1].
¢ Protein Quantification: Determine protein concentration using a BCA assay [1].
¢ Gel Electrophoresis and Transfer: Load 20-40 ug of total protein per lane onto a 10-12% SDS-
PAGE gel. Separate proteins by electrophoresis, then transfer to a nitrocellulose or PVDF membrane
[2] [1].
¢ Antibody Incubation:
o Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
o Primary Antibody: Incubate with specific primary antibodies (e.g., Bax, Bcl-2, Cleaved
Caspase-3, Cyclin B1, CDK1, B-Actin) diluted in blocking buffer overnight at 4°C [2] [1].
o Secondary Antibody: Wash the membrane, then incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature [2].
e Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

membrane with a chemiluminescence imaging system [2].

Mechanism of Action: Key Signaling Pathways

Irigenin primarily induces apoptosis through the mitochondrial (intrinsic) pathway. Key events include an
increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the
subsequent activation of caspase cascades [2] [1]. In glioblastoma models, this effect is mediated through the

inhibition of the YAP/B-catenin signaling axis [2].

The following diagram illustrates the core mitochondrial apoptosis pathway and the proposed mechanism of

Irigenin.
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Critical Notes for Researchers
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e Cell Line Variability: The anticancer efficacy and IC50 of Irigenin vary significantly between different
cancer types and cell lines. Dose-finding experiments are essential for each new model [2] [1].

¢ Specificity Window: Notably, Irigenin exhibits significantly lower cytotoxicity in normal cells (e.g.,
THLE-2 liver cells) compared to cancer cells, indicating a potential therapeutic window [1].

¢ Mechanistic Confirmation: While the mitochondrial pathway is central, researchers should verify the
involvement of specific upstream signals like YAP/B-catenin in their experimental models, as
mechanisms may be context-dependent [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Irigenin Apoptosis Induction: Application Notes for Researchers].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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